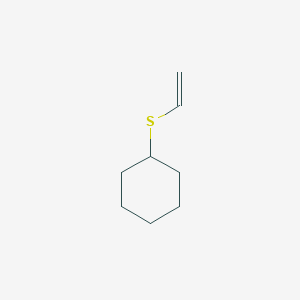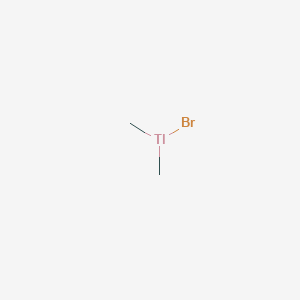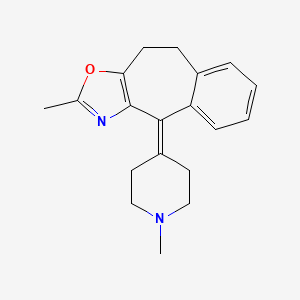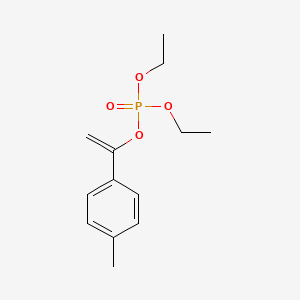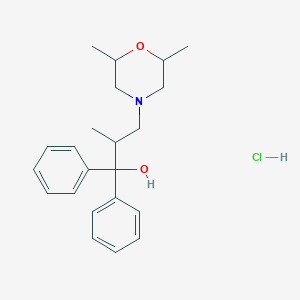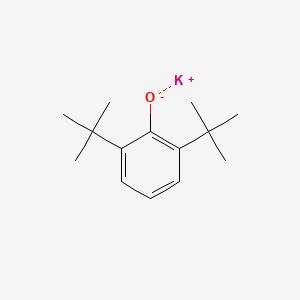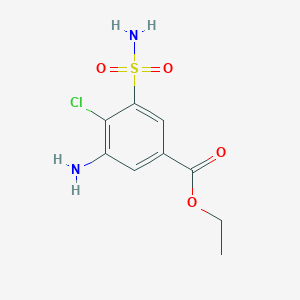
Ethyl 3-amino-4-chloro-5-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-4-chloro-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H11ClN2O4S. It is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a sulfamoyl group attached to a benzoate ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-chloro-5-sulfamoylbenzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. This intermediate is then subjected to reduction to convert the nitro group to an amino group, followed by sulfonation to introduce the sulfamoyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-4-chloro-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The amino group can be further reduced to form different derivatives.
Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions include various substituted benzoates, reduced amines, and sulfonic acid derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-amino-4-chloro-5-sulfamoylbenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis in cancer cells.
Biology: Used in studies related to enzyme inhibition and protein binding.
Chemistry: Serves as a precursor for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-4-chloro-5-sulfamoylbenzoate involves its interaction with molecular targets such as ribonucleotide reductase. The compound binds to the enzyme’s active site, inhibiting its activity and thereby reducing the synthesis of deoxynucleotide triphosphates (dNTPs), which are essential for DNA replication and repair. This inhibition is particularly effective in rapidly dividing cancer cells, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-3-sulfamoylbenzoic acid
- 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
- 2,3-dimethoxy-5-sulfamoylbenzoic acid
- N-benzyl-4-chloro-5-sulfamoylanthranilic acid
- Furosemide
Uniqueness
Ethyl 3-amino-4-chloro-5-sulfamoylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit ribonucleotide reductase sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Propiedades
Número CAS |
22893-01-2 |
|---|---|
Fórmula molecular |
C9H11ClN2O4S |
Peso molecular |
278.71 g/mol |
Nombre IUPAC |
ethyl 3-amino-4-chloro-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H11ClN2O4S/c1-2-16-9(13)5-3-6(11)8(10)7(4-5)17(12,14)15/h3-4H,2,11H2,1H3,(H2,12,14,15) |
Clave InChI |
WDXVUNPPWAGMJS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)

